Sodium chromate tetrahydrate

Description

Properties

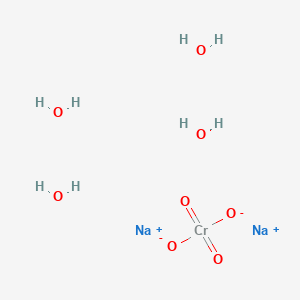

IUPAC Name |

disodium;dioxido(dioxo)chromium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHUVTPOXZEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CrO4.4H2O, CrH8Na2O8 | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026027 | |

| Record name | Sodium chromate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.710 to 2.736 (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10034-82-9 | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid (H2CrO4), disodium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V2DCL6B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1458 °F (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Sodium Chromate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the analysis of the crystal structure of sodium chromate (B82759) tetrahydrate (Na₂CrO₄·4H₂O). While extensive crystallographic data for the anhydrous, decahydrate, and sesquihydrate forms of sodium chromate are documented, a definitive, publicly available crystal structure for the tetrahydrate form remains elusive in prominent databases. This guide, therefore, outlines the established experimental protocols for determining such a crystal structure and presents the known physicochemical properties of sodium chromate tetrahydrate.

Physicochemical Properties of this compound

This compound is a yellow, hygroscopic solid.[1] It is an inorganic compound with the chemical formula Na₂CrO₄·4H₂O.[1][2][3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | Na₂CrO₄·4H₂O | [1][2][3] |

| Molar Mass | 234.03 g/mol | [1][4] |

| Appearance | Yellow crystals | [1][3] |

| Density | ~2.73 g/cm³ | [1] |

| Solubility in water | Soluble | [3] |

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in such an analysis.

Crystal Growth

The initial and often most critical step is the growth of high-quality single crystals suitable for diffraction experiments. For a hydrated salt like this compound, this is typically achieved by slow evaporation of a saturated aqueous solution.

-

Procedure: A saturated solution of anhydrous sodium chromate (Na₂CrO₄) is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any impurities and allowed to cool to room temperature. The container is loosely covered to allow for slow evaporation of the solvent. Over a period of days to weeks, well-formed single crystals of this compound should precipitate from the solution.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free from defects.

-

Procedure: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent degradation of the crystal in the X-ray beam. The goniometer is then placed on the diffractometer. Data collection is performed using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Procedure: The raw diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities. The data is then corrected for various experimental factors, such as polarization and absorption. The space group of the crystal is determined from the systematic absences in the diffraction data. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental data to obtain a final, accurate representation of the crystal structure.

-

Procedure: The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm. Hydrogen atoms are often located from the difference Fourier map and their positions and isotropic displacement parameters are refined. The final refined structure is evaluated using various crystallographic metrics, such as the R-factor, to ensure the quality of the model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Chromate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chromate (B82759) tetrahydrate (Na₂CrO₄·4H₂O) is a yellow, crystalline, deliquescent solid with significant applications across various industrial and laboratory settings.[1][2][3] As a potent oxidizing agent, it plays a crucial role in organic synthesis, corrosion inhibition, and as a dyeing auxiliary in the textile industry.[2][4][5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium chromate tetrahydrate, detailed experimental protocols for their determination, and a discussion of its primary chemical reactions and industrial production workflow.

Physical Properties

This compound is recognized for its bright yellow, odorless, and deliquescent crystals.[1][7] The aqueous solutions of this compound are alkaline.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Na₂CrO₄·4H₂O | [1][8] |

| Molar Mass | 234.03 g/mol | [1][4] |

| Appearance | Yellow, deliquescent crystals | [1][3][4][7] |

| Odor | Odorless | [1][7] |

| Density | 2.710 to 2.736 g/cm³ | [1][4][9] |

| Melting Point | Decomposes (loses water) before melting. The anhydrous form melts at 792 °C (1458 °F). | [1][4][9] |

| Boiling Point | Decomposes upon heating. | [1][9] |

| Solubility in Water | ≥ 100 mg/mL at 22.2 °C (72 °F). Highly soluble. | [1][9] |

| Solubility in other solvents | Slightly soluble in ethanol. | [4][10] |

| pH of Aqueous Solution | 8.0 - 10.0 (10g/L at 25°C) | [10][11] |

| Crystal Structure | Orthorhombic (anhydrous form) | [4] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent due to the presence of chromium in the +6 oxidation state.[1][12] Its reactivity is a key aspect of its utility and its hazards.

-

Oxidizing Agent: It is a potent oxidizing agent, particularly in acidic solutions. In organic chemistry, it can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][4][5]

-

Acid-Base Reactions: In the presence of acids, sodium chromate converts to sodium dichromate (Na₂Cr₂O₇).[5][6] Further acidification can lead to the formation of chromium trioxide (CrO₃).[5][6]

-

Incompatibilities: It is incompatible with strong acids, strong reducing agents, combustible materials, and organic materials.[2][7][10] Contact with combustible materials may lead to fire.[1][2]

-

Stability: The compound is stable under normal conditions but is deliquescent, meaning it readily absorbs moisture from the air.[2][10]

-

Decomposition: When heated to decomposition, it emits toxic fumes of chromium oxides.[1][7]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key properties of inorganic hydrated salts like this compound.

Determination of Solubility

The solubility of this compound in water as a function of temperature can be determined by the isothermal equilibrium method.

Protocol:

-

Prepare a series of sealed, temperature-controlled vessels.

-

Add a known excess of this compound to a known volume of distilled water in each vessel.

-

Allow the solutions to equilibrate at different, constant temperatures with continuous stirring for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Determine the concentration of the dissolved sodium chromate in the extracted sample. This can be achieved by gravimetric analysis (evaporating the water and weighing the residue) or by a suitable titration method.

-

Repeat this process for each temperature to construct a solubility curve.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal decomposition and phase transitions of hydrated salts.

TGA Protocol:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA crucible (e.g., alumina).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The distinct steps in mass loss correspond to the loss of water molecules.

DSC Protocol:

-

Calibrate the DSC instrument using a standard with a known melting point and enthalpy of fusion (e.g., indium).

-

Place a small, accurately weighed sample of this compound into a sealed aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Record the heat flow to or from the sample. Endothermic peaks will indicate processes like dehydration and melting, while exothermic peaks would indicate crystallization or certain decomposition events.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice.

Protocol:

-

Grow a suitable single crystal of this compound. This is typically achieved by slow evaporation of a saturated aqueous solution.

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in an X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and the electron density map.

-

Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.

Visualizations

Industrial Production Workflow

The industrial production of sodium chromate typically involves the high-temperature oxidative roasting of chromite ore with sodium carbonate.[5][6] The following diagram illustrates a simplified workflow.

Caption: Industrial production of this compound.

Oxidation of Alcohols

Sodium chromate is a versatile oxidizing agent in organic synthesis. The diagram below shows its role in the oxidation of primary and secondary alcohols.

Caption: Oxidation of alcohols using sodium chromate.

Acid-Base Relationship

The interconversion between chromate and dichromate is a pH-dependent equilibrium.

Caption: pH-dependent equilibrium of chromate and dichromate ions.

Safety and Handling

This compound is classified as toxic, an oxidizer, and a carcinogen.[7][13][14] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[13][14] It is fatal if inhaled and may cause genetic defects and damage fertility or the unborn child.[13][14] It is also very toxic to aquatic life with long-lasting effects.[14]

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[8][13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][13][14]

-

Keep away from combustible materials, strong acids, and reducing agents.[2][8]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[8][13]

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties that make it suitable for a range of industrial and research applications. Its strong oxidizing nature is central to its utility, but also necessitates strict safety and handling protocols due to its toxicity and reactivity. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use.

References

- 1. nbinno.com [nbinno.com]

- 2. avanti-journals.com [avanti-journals.com]

- 3. thermalsupport.com [thermalsupport.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. skb.skku.edu [skb.skku.edu]

- 6. Sodium chromate - Wikipedia [en.wikipedia.org]

- 7. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fountainheadpress.com [fountainheadpress.com]

Solubility of Sodium Chromate Tetrahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium chromate (B82759) tetrahydrate in various organic solvents. The information contained herein is intended to support research and development activities where this compound is utilized as an oxidizing agent or for other synthetic purposes. This document details available quantitative solubility data, provides a robust experimental protocol for solubility determination, and illustrates the mechanistic pathway of its key reaction in organic synthesis.

Core Topic: Sodium Chromate Tetrahydrate Solubility

This compound (Na₂CrO₄·4H₂O) is a yellow, crystalline, hygroscopic solid. While highly soluble in water, its solubility in organic solvents is a critical parameter for its application in non-aqueous reaction media, particularly in the oxidation of alcohols. The polarity of the solvent plays a significant role in the dissolution of this inorganic salt.

Data Presentation: Quantitative Solubility

The following table summarizes the available quantitative and qualitative solubility data for sodium chromate in selected organic solvents. It is important to note that comprehensive solubility data for the tetrahydrate form in a wide range of organic solvents is not extensively documented in publicly available literature. The data for methanol (B129727) is for the anhydrous form of sodium chromate, which is often used interchangeably in some contexts.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of Sodium Chromate ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 32.04 | 64.7 | 0.344[1] |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Slightly soluble[1][2] |

| Acetone | C₃H₆O | 58.08 | 56 | Data not available |

| Isopropanol | C₃H₈O | 60.10 | 82.6 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Data not available |

Experimental Protocols

Determination of this compound Solubility in an Organic Solvent (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in a specific organic solvent. This method is based on the evaporation of the solvent from a saturated solution and weighing the remaining solute.[3][4]

Materials:

-

This compound

-

Organic solvent of interest (analytical grade)

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatic bath

-

Filtration apparatus (e.g., syringe with a compatible filter, or Buchner funnel with filter paper)

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature (e.g., 25 °C) and stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check for the persistence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the solid to settle.

-

Carefully extract a known volume of the supernatant (the clear liquid phase) using a pre-warmed or pre-cooled syringe to the same temperature as the solution to avoid precipitation or dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The temperature should be well below the decomposition temperature of the hydrate.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish with the dry this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in grams per 100 mL of the solvent by normalizing the mass of the residue to the volume of the solvent used.

-

Oxidation of a Secondary Alcohol using Sodium Chromate

Sodium chromate is a strong oxidizing agent used to convert primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][5] The following is a general protocol for the oxidation of a secondary alcohol to a ketone.

Materials:

-

Secondary alcohol

-

This compound

-

Sulfuric acid (H₂SO₄)

-

Water

-

Reaction flask

-

Stirring apparatus

-

Heating mantle or water bath

-

Condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a reaction flask equipped with a stirrer and a condenser, dissolve the secondary alcohol in a suitable solvent (if necessary).

-

In a separate beaker, prepare the oxidizing agent by dissolving this compound in water and slowly adding sulfuric acid with cooling. This forms chromic acid (H₂CrO₄) in situ.[6]

-

-

Oxidation Reaction:

-

Slowly add the prepared chromic acid solution to the stirring solution of the secondary alcohol. The reaction is exothermic, and the temperature should be controlled.

-

After the addition is complete, the reaction mixture may be gently heated to ensure the reaction goes to completion. The color of the solution will typically change from orange (Cr⁶⁺) to green (Cr³⁺).[5]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude ketone by distillation or recrystallization.

-

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Logical relationship in the oxidation of a secondary alcohol by sodium chromate.

References

A Technical Guide to the Thermal Decomposition of Sodium Chromate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of sodium chromate (B82759) tetrahydrate (Na₂CrO₄·4H₂O). The document outlines the key decomposition stages, presents quantitative data derived from thermal analysis, details relevant experimental protocols, and provides a visual representation of the decomposition pathway. This information is critical for professionals in research and development who require a thorough understanding of the material's behavior under thermal stress for applications in areas such as chemical synthesis, catalysis, and pharmaceutical formulation.

Introduction

Sodium chromate tetrahydrate is a yellow crystalline solid that is the tetrahydrate form of sodium chromate.[1] Understanding its thermal stability and decomposition pathway is essential for its handling, storage, and application in various industrial and laboratory settings. When subjected to heat, hydrated salts like this compound undergo dehydration, where molecules of water are lost. The process of thermal decomposition can be effectively studied using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermal Decomposition Pathway

Studies employing differential thermal analysis and thermogravimetry have shown that the thermal decomposition of this compound is not a single-step process. Instead, it proceeds through a two-stage dehydration, leading to the formation of a stable intermediate hydrate (B1144303) before complete dehydration to the anhydrous salt.[2]

The decomposition can be summarized by the following reactions:

-

Stage 1: Na₂CrO₄·4H₂O(s) → Na₂CrO₄·1.5H₂O(s) + 2.5H₂O(g)

-

Stage 2: Na₂CrO₄·1.5H₂O(s) → Na₂CrO₄(s) + 1.5H₂O(g)

The initial tetrahydrate loses 2.5 molecules of water to form a stable sesquihydrate (Na₂CrO₄·1.5H₂O).[2] Upon further heating, this intermediate hydrate loses the remaining 1.5 molecules of water to yield anhydrous sodium chromate (Na₂CrO₄).

Quantitative Decomposition Data

The following tables summarize the expected theoretical weight loss for each stage of the thermal decomposition of this compound based on the stoichiometry of the reactions. The temperature ranges are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.

Table 1: Theoretical Weight Loss During Thermal Decomposition

| Decomposition Stage | Initial Compound | Final Compound | Theoretical Weight Loss (%) |

| 1 | Na₂CrO₄·4H₂O | Na₂CrO₄·1.5H₂O | 19.23 |

| 2 | Na₂CrO₄·1.5H₂O | Na₂CrO₄ | 11.54 (of the intermediate) |

| Overall | Na₂CrO₄·4H₂O | Na₂CrO₄ | 30.77 |

Table 2: Molar Masses of Compounds

| Compound | Molar Mass ( g/mol ) |

| Na₂CrO₄·4H₂O | 234.03 |

| Na₂CrO₄·1.5H₂O | 189.00 |

| Na₂CrO₄ | 161.97 |

| H₂O | 18.015 |

Experimental Protocols

The investigation of the thermal decomposition of this compound typically involves the use of thermogravimetric analysis (TGA), often coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 20-50 mL/min) to prevent any unwanted side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant, linear heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset and end temperatures of each decomposition step are determined from the curve, and the percentage weight loss for each step is calculated.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

-

Instrument: A differential thermal analyzer, which may be a standalone unit or integrated with a TGA.

-

Sample and Reference: An accurately weighed sample of this compound is placed in a sample crucible, and an equal mass of a thermally inert reference material (e.g., calcined alumina) is placed in a reference crucible.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against the sample temperature. Endothermic events (e.g., dehydration) result in a negative peak, while exothermic events result in a positive peak. The peak temperature provides information about the transition temperature.

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition of this compound can be visualized as a sequence of events triggered by increasing temperature.

Caption: Thermal decomposition pathway of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, two-step dehydration process. The initial tetrahydrate first transforms into a stable sesquihydrate intermediate before complete conversion to the anhydrous form. A thorough understanding of this decomposition behavior, including the transition temperatures and associated weight losses, is crucial for the effective utilization of this compound in scientific and industrial applications. The experimental protocols detailed in this guide provide a framework for the accurate characterization of its thermal properties.

References

Spectroscopic Characterization of Sodium Chromate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of sodium chromate (B82759) tetrahydrate (Na₂CrO₄·4H₂O). It details the theoretical basis and practical application of key spectroscopic techniques, offering comprehensive experimental protocols and a summary of expected spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this compound.

Introduction

Sodium chromate tetrahydrate is a yellow crystalline solid that is soluble in water.[1][2] It is an inorganic compound that finds application in various industrial processes, including as a corrosion inhibitor, in the manufacturing of pigments, and as a wood preservative.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, stability testing, and research applications where its structural integrity and purity are paramount. This guide focuses on the characterization of its solid form using Infrared (IR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3500 - 3200 | ν(O-H) stretching of water of hydration |

| ~1640 | δ(H-O-H) bending of water of hydration |

| ~931 - 897 | ν₃(F₂) - Asymmetric stretching of CrO₄²⁻ |

| ~847 | ν₁(A₁) - Symmetric stretching of CrO₄²⁻ (IR inactive in Td, but may show weak activity in solid state) |

| ~376 - 319 | ν₄(F₂) and ν₂(E) - Bending modes of CrO₄²⁻ |

Note: The exact peak positions can vary slightly due to differences in sample preparation and instrument calibration.

Raman Spectroscopy Data

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3500 - 3200 | ν(O-H) stretching of water of hydration |

| ~1640 | δ(H-O-H) bending of water of hydration |

| ~856 - 847 | ν₁(A₁) - Symmetric stretching of CrO₄²⁻ (Strong) |

| ~837 - 824 | ν₃(F₂) - Asymmetric stretching of CrO₄²⁻ |

| ~376 - 319 | ν₄(F₂) and ν₂(E) - Bending modes of CrO₄²⁻ |

Note: The symmetric stretching mode (ν₁) of the chromate ion is typically the most intense peak in the Raman spectrum.[3]

UV-Vis Spectroscopy Data (Solid-State)

| Wavelength (nm) | Electronic Transition |

| ~370 - 380 | n → π* (Ligand-to-Metal Charge Transfer - LMCT) |

| ~270 - 280 | π → π* (Ligand-to-Metal Charge Transfer - LMCT) |

Note: Solid-state UV-Vis spectra are often recorded as diffuse reflectance and converted to absorbance. The peak positions can be influenced by particle size and packing.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of solid this compound are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound to identify the vibrational modes of the chromate anion and the water of hydration.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Gently grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The grinding should be thorough to ensure a fine, homogeneous mixture.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.[4]

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound to identify its characteristic vibrational modes, particularly the strong symmetric stretch of the chromate ion.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder onto a microscope slide or into a capillary tube.

-

No further sample preparation is typically required.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[5]

-

Focus the laser beam onto the sample.

-

Collect the scattered radiation using an appropriate objective lens.

-

Acquire the spectrum over a Raman shift range of approximately 200 to 4000 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the solid-state absorption spectrum of this compound to characterize its electronic transitions.

Methodology:

-

Sample Preparation (Diffuse Reflectance):

-

The sample is typically analyzed as a fine powder.

-

A white standard with high reflectance across the UV-Vis range, such as barium sulfate (B86663) (BaSO₄) or a calibrated Spectralon® puck, is used as a reference.[6]

-

-

Instrumentation and Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).[6]

-

Record a baseline spectrum using the white standard.

-

Place the powdered this compound sample in the sample holder.

-

Measure the diffuse reflectance spectrum over a wavelength range of approximately 200 to 800 nm.

-

The instrument software can be used to convert the reflectance data to absorbance using the Kubelka-Munk function.

-

Visualization of Experimental Workflow and Vibrational Modes

Experimental Workflow

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Vibrational Modes of the Chromate Ion

The chromate ion (CrO₄²⁻) has a tetrahedral (Td) symmetry. The fundamental vibrational modes are:

-

ν₁(A₁): Symmetric stretch (Raman active)

-

ν₂(E): Symmetric bend (Raman active)

-

ν₃(F₂): Asymmetric stretch (IR and Raman active)

-

ν₄(F₂): Asymmetric bend (IR and Raman active)

Caption: Spectroscopic activity of the fundamental vibrational modes of the tetrahedral chromate ion.

Vibrational Modes of Water of Hydration

The water molecules in the crystal lattice also exhibit characteristic vibrational modes:

-

Symmetric O-H stretch

-

Asymmetric O-H stretch

-

H-O-H bending (scissoring)

Caption: Key vibrational modes of water of hydration and their approximate spectral regions.

References

- 1. This compound | CrH8Na2O8 | CID 22146515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. A New Solid-State Proton Conductor: The Salt Hydrate Based on Imidazolium and 12-Tungstophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Sodium Chromate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chromate (B82759) tetrahydrate (Na₂CrO₄·4H₂O) is an inorganic compound with significant applications in various industrial and research settings, including as a corrosion inhibitor, a dyeing auxiliary, and in the synthesis of other chromium compounds.[1][2] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, understanding its biological interactions, and designing novel materials. This technical guide provides a detailed examination of the molecular geometry and bonding of sodium chromate tetrahydrate, based on established chemical principles and spectroscopic data. While a definitive single-crystal X-ray diffraction study for the tetrahydrate is not publicly available, this guide extrapolates from known data on related chromate structures and the fundamental principles of coordination chemistry. This document also presents a detailed, representative experimental protocol for the characterization of such hydrated inorganic salts using single-crystal X-ray diffraction.

Molecular Geometry

The crystal lattice of this compound is composed of three primary components: sodium cations (Na⁺), chromate anions (CrO₄²⁻), and water molecules of hydration (H₂O). The overall geometry is determined by the arrangement of these species in a repeating three-dimensional array, stabilized by electrostatic interactions and hydrogen bonding.

The Chromate Anion (CrO₄²⁻)

The chromate anion is the central structural and functional unit of the compound. Its geometry is a direct consequence of the electronic configuration of the central chromium atom and the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Central Atom: Chromium (Cr) in the +6 oxidation state.

-

Coordination Number: 4

-

Geometry: Tetrahedral

The four oxygen atoms are arranged symmetrically around the central chromium atom, forming a tetrahedron. This arrangement minimizes the electrostatic repulsion between the four bonding pairs of electrons. The O-Cr-O bond angles are all expected to be approximately 109.5°.

Sodium Cation (Na⁺) Coordination

The sodium cations are coordinated by oxygen atoms from both the chromate anions and the water molecules. The coordination number and geometry around the sodium ions can vary but typically involve an octahedral or distorted octahedral arrangement of oxygen atoms. This coordination sphere is crucial in linking the chromate anions and water molecules into a stable crystal lattice.

Water of Hydration (H₂O)

The four water molecules in the formula unit are integral to the crystal structure. They participate in the coordination of the sodium ions and form an extensive network of hydrogen bonds. These hydrogen bonds link the chromate anions and the coordinated sodium ions, further stabilizing the crystal lattice. Each water molecule can act as a hydrogen bond donor (through its two hydrogen atoms) and a hydrogen bond acceptor (through its lone pairs on the oxygen atom).

Chemical Bonding

The bonding within this compound can be categorized into three main types: covalent bonding within the chromate anion, ionic bonding between the sodium and chromate ions, and hydrogen bonding involving the water molecules.

Covalent Bonding in the Chromate Anion

The bonds between the chromium and oxygen atoms in the chromate anion are polar covalent bonds. The significant difference in electronegativity between chromium and oxygen leads to a partial negative charge on the oxygen atoms and a partial positive charge on the chromium atom. The bonding involves the overlap of the valence orbitals of chromium and oxygen. The overall charge of the anion is -2.

Ionic Bonding

The primary force holding the crystal lattice together is the electrostatic attraction between the positively charged sodium ions (Na⁺) and the negatively charged chromate anions (CrO₄²⁻). These ions are arranged in a repeating pattern to maximize electrostatic attraction and minimize repulsion, forming a stable ionic lattice.

Hydrogen Bonding

Hydrogen bonding plays a critical role in the structure of this compound. The hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of the chromate anions and with the oxygen atoms of neighboring water molecules. This extensive network of hydrogen bonds contributes significantly to the stability of the hydrated crystal structure.

Quantitative Data

Table 1: Expected Crystallographic and Bonding Parameters for this compound

| Parameter | Expected Value/Range | Notes |

| Chromate Anion | ||

| Cr-O Bond Length | 1.60 - 1.65 Å | Based on typical values for chromate salts. |

| O-Cr-O Bond Angle | ~109.5° | Consistent with a tetrahedral geometry. |

| Sodium Ion Coordination | ||

| Na-O Bond Length | 2.3 - 2.6 Å | Dependent on the specific coordination environment (coordination to chromate oxygen vs. water oxygen). |

| Hydrogen Bonding | ||

| O-H···O Bond Length | 2.7 - 3.0 Å | Typical range for hydrogen bonds in hydrated inorganic salts. |

Experimental Protocols: Single-Crystal X-ray Diffraction of a Hydrated Inorganic Salt

The definitive method for determining the molecular geometry and bonding parameters of a crystalline solid like this compound is single-crystal X-ray diffraction.[3] The following is a detailed, representative protocol for such an experiment.

Crystal Growth and Selection

-

Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature. The solution should be protected from dust and rapid changes in temperature to promote the growth of well-formed, single crystals.

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope. The crystal should be transparent, have well-defined faces, and be free of cracks or other defects.

Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable cryo-protectant (e.g., paratone oil) to prevent water loss during data collection at low temperatures.

-

Diffractometer Setup: The goniometer head is attached to a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves a series of scans (e.g., ω-scans and φ-scans) to cover a significant portion of the reciprocal space. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization. The intensities of the reflections are integrated to obtain a list of unique reflections with their corresponding structure factor amplitudes (|Fₒ|).

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides an initial model of the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₒ|) from the model. The quality of the refinement is monitored by the R-factor.

-

Final Model and Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and thermal ellipsoids for any unusual values. The final atomic coordinates and other crystallographic data are deposited in a crystallographic database.

Visualizations

Logical Workflow for Crystal Structure Determination

Caption: Experimental workflow for single-crystal X-ray diffraction.

Bonding Interactions in this compound

Caption: Schematic of bonding interactions in this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular geometry and bonding of this compound. The structure is characterized by tetrahedral chromate anions, sodium cations coordinated by oxygen atoms from both chromate and water, and an extensive network of hydrogen bonds that stabilizes the crystal lattice. While specific experimental data for the tetrahydrate is lacking in the public domain, the principles outlined here provide a robust framework for understanding its solid-state chemistry. The provided experimental protocol for single-crystal X-ray diffraction offers a clear methodology for the definitive structural characterization of this and other hydrated inorganic salts. Further research to obtain a high-resolution crystal structure of this compound is highly encouraged to refine our understanding of this important compound.

References

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Chromate Tetrahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sodium chromate (B82759) and its various hydrated forms are inorganic compounds with a range of industrial and laboratory applications, including as a corrosion inhibitor, a dyeing auxiliary in the textile industry, and a wood preservative. The tetrahydrate form, in particular, is known to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[1][2][3][4] This property can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[3][4][5][6] Understanding the hygroscopic nature of sodium chromate tetrahydrate is critical for its proper handling, storage, and application, especially in fields like drug development where the water content of excipients and active pharmaceutical ingredients can significantly impact a product's stability and performance.

This guide will delve into the known properties of this compound, the various hydrate (B1144303) phases it can form, and the experimental techniques used to quantify its interaction with atmospheric moisture.

Physicochemical Properties of Sodium Chromate Hydrates

Sodium chromate can exist in anhydrous form (Na₂CrO₄) as well as several hydrated states, including a tetrahydrate, hexahydrate, and decahydrate.[1][2] The physical and chemical properties of the tetrahydrate are summarized in Table 1. The transitions between these hydrated forms are dependent on environmental conditions such as temperature and relative humidity.

| Property | Value | References |

| Chemical Formula | Na₂CrO₄·4H₂O | [6][7] |

| Molecular Weight | 234.03 g/mol | [6][7] |

| Appearance | Yellow, deliquescent crystals | [3][4][5][6][7] |

| Odor | Odorless | [7] |

| Solubility | Soluble in water | [3][4][5][6] |

| Stability | Stable under normal conditions of use and storage. | [8] |

| Hygroscopic Nature | Hygroscopic and deliquescent | [1][2][3][4] |

Hygroscopicity and Phase Transitions

The hygroscopic behavior of this compound involves the absorption of atmospheric water, which can lead to phase transitions between its different hydrated states and eventual deliquescence. The process can be visualized as a series of steps dependent on the ambient relative humidity (RH).

Hydrate Formation and Interconversion

The logical workflow for the hydration and deliquescence process can be represented as follows:

Deliquescence and Critical Relative Humidity (CRH)

Deliquescence is the process by which a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution.[9] The critical relative humidity (CRH) is the specific relative humidity at which this process begins for a given substance at a particular temperature.[10] Below the CRH, the substance will not deliquesce.

While the exact CRH for this compound is not documented in the searched literature, it is a critical parameter for determining its stability and handling requirements. The CRH can be experimentally determined using methods described in Section 4.

Experimental Protocols for Characterizing Hygroscopicity

A comprehensive understanding of the hygroscopic nature of this compound requires quantitative experimental data. The following are detailed methodologies for key experiments used to characterize hygroscopicity.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[11] This method is ideal for generating moisture sorption isotherms, which plot the equilibrium water content of the material as a function of RH.

Experimental Workflow:

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound crystals into the DVS sample pan.

-

Equilibration: Place the sample in the DVS instrument and allow it to equilibrate at a low relative humidity (e.g., 0-5% RH) and a constant temperature (e.g., 25 °C) until a stable mass is recorded. This establishes the dry weight of the sample.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% increments) up to a high RH (e.g., 95%). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, the instrument is programmed to decrease the RH in a similar stepwise manner back to the initial low RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded. A moisture sorption isotherm is generated by plotting the percentage change in mass against the relative humidity. The resulting plot can reveal the CRH (the point of sharp mass increase), the presence of different hydrate forms (indicated by steps in the isotherm), and any hysteresis between the sorption and desorption curves.

Gravimetric Analysis (Desiccator Method)

A simpler, though more time-consuming, method for assessing hygroscopicity is gravimetric analysis using desiccators containing saturated salt solutions to maintain a constant relative humidity.

Methodology:

-

Prepare Constant Humidity Environments: Prepare a series of desiccators, each containing a saturated solution of a different salt to create a range of known, constant relative humidities.

-

Sample Preparation: Accurately weigh several samples of this compound into pre-weighed, shallow containers.

-

Exposure: Place one sample in each desiccator.

-

Equilibration and Measurement: At regular intervals, remove the samples, quickly weigh them, and then return them to their respective desiccators. Continue this process until the mass of each sample becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Data Analysis: Calculate the percentage mass gain for each sample at each relative humidity. This data can be used to construct a rudimentary moisture sorption isotherm.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[12][13][14][15] It can be used to determine the initial water content of the this compound sample and to verify the water content after exposure to different humidity levels.

Methodology:

-

Apparatus Setup: Set up a Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be sealed to prevent the ingress of atmospheric moisture.

-

Solvent Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

-

Sample Analysis: Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water in the sample. The endpoint is typically detected potentiometrically.

-

Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample. The result is usually expressed as a percentage of the total sample weight.

Data Presentation

While specific quantitative data for the hygroscopicity of this compound is not available in the reviewed literature, the following tables provide a template for how such data, once obtained through the experimental protocols described above, should be structured for clear comparison and analysis.

Table 2: Hypothetical Dynamic Vapor Sorption (DVS) Data for this compound at 25 °C

| Relative Humidity (%) | Water Uptake (Sorption) (% w/w) | Water Content (Desorption) (% w/w) |

| 0 | 0.0 | 0.5 |

| 10 | 0.2 | 0.8 |

| 20 | 0.5 | 1.2 |

| 30 | 1.0 | 2.0 |

| 40 | 2.5 | 3.5 |

| 50 | 5.0 | 6.0 |

| 60 | 10.2 | 11.5 |

| 70 | 18.5 | 20.0 |

| 80 | 35.0 (Deliquescence) | 36.0 |

| 90 | - | - |

Note: This data is illustrative and does not represent actual experimental results.

Table 3: Summary of Hygroscopic Properties of this compound (Hypothetical)

| Parameter | Value | Method of Determination |

| Initial Water Content | ~30.76% (Theoretical) | Karl Fischer Titration |

| Critical Relative Humidity (CRH) at 25 °C | To be determined | Dynamic Vapor Sorption |

| Water Uptake at 50% RH, 25 °C | To be determined | Dynamic Vapor Sorption / Gravimetric Analysis |

| Water Uptake at 75% RH, 25 °C | To be determined | Dynamic Vapor Sorption / Gravimetric Analysis |

Conclusion

References

- 1. SSERC | Water in a hydrated salt [sserc.org.uk]

- 2. datapdf.com [datapdf.com]

- 3. This compound CAS#: 10034-82-9 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | CrH8Na2O8 | CID 22146515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. technopharmchem.com [technopharmchem.com]

- 8. resources.finalsite.net [resources.finalsite.net]

- 9. thermopedia.com [thermopedia.com]

- 10. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 11. erepo.uef.fi [erepo.uef.fi]

- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 13. mt.com [mt.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. web.iyte.edu.tr [web.iyte.edu.tr]

An In-depth Technical Guide to the Health and Safety Handling of Sodium Chromate Tetrahydrate in Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of sodium chromate (B82759) tetrahydrate in a laboratory setting. Sodium chromate tetrahydrate is a highly toxic, corrosive, and carcinogenic compound, necessitating strict adherence to safety protocols to minimize exposure and ensure a safe working environment.

Chemical and Physical Properties

This compound is a yellow, crystalline solid that is soluble in water.[1][2] It is a strong oxidizing agent and can react violently with combustible and organic materials.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Na₂CrO₄·4H₂O | [3] |

| Molecular Weight | 234.03 g/mol | [2][4] |

| Appearance | Yellow, opaque, crystalline solid | [2] |

| Odor | Odorless | [2] |

| Melting Point | 792 °C (decomposes) | [2] |

| Solubility | 870 g/L in water at 25 °C | [2] |

| Specific Gravity | 2.723 | [2] |

| pH | Alkaline in aqueous solution | [5] |

Toxicological Data

This compound is classified as a human carcinogen, a mutagen, and a reproductive hazard.[6][7][8] It is fatal if inhaled or swallowed and toxic in contact with skin.[2][7]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Toxicity Value | References |

| Oral | Rat | LD50: 52 mg/kg (anhydrous substance) | [9] |

| Dermal | Rabbit | LD50: 101 mg/kg | [2][6] |

Chronic exposure can lead to ulceration and perforation of the nasal septum, as well as damage to the liver and kidneys.[6]

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits for hexavalent chromium compounds, including this compound.

Table 3: Occupational Exposure Limits for Hexavalent Chromium (Cr(VI))

| Agency | Limit | Value | References |

| ACGIH | TLV-TWA | 0.05 mg/m³ | [2][6] |

| NIOSH | REL-TWA (10-hr) | 0.001 mg/m³ | [2][10] |

| OSHA | PEL-TWA (8-hr) | 0.005 mg/m³ | [8][10] |

| NIOSH | IDLH | 15 mg/m³ | [1][5] |

Risk Assessment and Control

A thorough risk assessment should be conducted before any work with this compound begins. This involves identifying hazards, evaluating risks, and implementing control measures.

Safe Handling and Storage Protocols

5.1. Engineering Controls All work with this compound should be conducted in a designated area within a certified chemical fume hood, glovebox, or other approved ventilated enclosure to maintain airborne levels below exposure limits.[6][11] The laboratory should be under negative pressure with respect to surrounding areas.[11] An eyewash station and safety shower must be readily accessible.[11]

5.2. Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound.

-

Hand Protection: Double gloving with nitrile gloves is recommended.[11] Gloves must be inspected before use and disposed of properly after handling the chemical.[4][7]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[4][7]

-

Skin and Body Protection: A lab coat dedicated to work with chromium compounds should be worn and professionally cleaned regularly.[11] For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be used.[4]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below the PEL, a full-facepiece respirator with N100 (US) or P3 (EU) particulate filters must be used.[4][8]

5.3. Storage Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[6] It should be stored away from combustible materials, organic materials, strong acids, and other incompatible substances.[1][6][11] The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

6.1. Spills In the event of a spill, evacuate the area immediately.[3] For small spills, dampen the solid material with water and carefully transfer it to a sealed container for disposal.[1] For larger spills, contact emergency services.[6] Do not allow the material to enter drains or waterways.[4][7]

6.2. First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[6] Do not mix with other waste. Contaminated materials, including PPE, must also be disposed of as hazardous waste.[4][7]

Experimental Protocol for Waste Neutralization (for consideration by qualified personnel only): A potential method for treating small amounts of sodium chromate waste involves reduction of the hexavalent chromium to the less toxic trivalent form. This should only be performed by trained personnel with appropriate safety measures in place. A common procedure involves acidifying the chromate solution and then adding a reducing agent such as sodium bisulfite. The resulting chromium (III) can then be precipitated as a hydroxide (B78521) by raising the pH. The precipitate can then be disposed of as hazardous waste. Always consult with your institution's environmental health and safety department before attempting any chemical neutralization of hazardous waste.

Conclusion

This compound is a valuable laboratory chemical that poses significant health risks if not handled properly. By understanding its properties, implementing stringent safety protocols, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. Regular training and adherence to standard operating procedures are essential for minimizing the risks associated with this hazardous material.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. scienceinteractive.com [scienceinteractive.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | CrH8Na2O8 | CID 22146515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. research.uga.edu [research.uga.edu]

- 9. tmmedia.in [tmmedia.in]

- 10. nj.gov [nj.gov]

- 11. research.arizona.edu [research.arizona.edu]

Methodological & Application

Application Notes and Protocols: Mechanism of Steel Passivation by Sodium Chromate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passivation is a critical chemical process that enhances the corrosion resistance of metals and alloys, most notably stainless steel. It involves the formation of a thin, inert protective layer on the material's surface, which acts as a barrier against environmental factors that would otherwise cause corrosion. While stainless steel naturally forms a passive layer of chromium oxide in the presence of oxygen, this layer can be compromised during fabrication or through physical abrasion and chemical attack. Chemical passivation treatments are employed to remove surface contaminants, such as free iron, and to promote the formation of a more robust and uniform passive film.

Sodium chromate (B82759), particularly in its hydrated form (Sodium Chromate Tetrahydrate, Na₂CrO₄·4H₂O), is a highly effective passivating agent. It is an anodic passivator, meaning it induces a large anodic shift in the corrosion potential, forcing the steel surface into a passive state.[1] The resulting chromate conversion coating provides excellent corrosion resistance and has historically been used in a wide range of industries, from aerospace to everyday hardware.[2][3]

For professionals in drug development and pharmaceutical manufacturing, understanding the principles of steel passivation is paramount. Stainless steel (grades 304L and 316L are common) is the material of choice for manufacturing equipment, including tanks, piping, and bioreactors, due to its cleanability and corrosion resistance.[4][5] A compromised passive layer can lead to the formation of rouge (a form of iron oxide), which can contaminate high-purity water systems and compromise product integrity, leading to batch rejection and increased maintenance costs.[4][5] Therefore, a properly maintained passive layer is essential for ensuring product quality and complying with industry regulations.

These application notes provide a detailed overview of the mechanism of steel passivation by this compound, experimental protocols for evaluating passivation effectiveness, and quantitative data to support the understanding of its performance.

Mechanism of Action

The passivation of steel by sodium chromate in an aqueous solution is an electrochemical process that results in the formation of a chromate conversion coating. This process involves the oxidation of the base metal (iron) and the reduction of hexavalent chromium (Cr⁶⁺) from the chromate solution.

The key steps are as follows:

-

Dissolution of the Metal Surface: In an acidic solution, which is typical for chromate passivation processes, the metallic iron on the steel surface begins to dissolve, releasing electrons. This is the anodic reaction.

-

Fe → Fe²⁺ + 2e⁻

-

-

Reduction of Hexavalent Chromium: The hexavalent chromium ions (Cr⁶⁺) from the dissolved sodium chromate act as strong oxidizing agents and are reduced to trivalent chromium (Cr³⁺) by the electrons generated from the iron dissolution. This is the cathodic reaction.

-

CrO₄²⁻ + 8H⁺ + 3e⁻ → Cr³⁺ + 4H₂O

-

-

Formation of the Passive Film: The newly formed trivalent chromium ions react with water and hydroxide (B78521) ions at the metal surface to precipitate as a complex, gelatinous film. This film is primarily composed of hydrated chromium oxides (Cr₂O₃·nH₂O) and chromium hydroxides (Cr(OH)₃). This layer is the passive film that protects the underlying steel from further corrosion.

-

Role of this compound: this compound (Na₂CrO₄·4H₂O) provides the source of the active hexavalent chromium ions in the aqueous passivating solution. The water of hydration in the crystal structure is released upon dissolution in water. The hydration of ions in the aqueous solution is a critical aspect of the overall process, facilitating the electrochemical reactions at the steel surface and contributing to the hydrated nature of the final passive film.

The resulting chromate conversion coating is a complex, amorphous film containing both trivalent and hexavalent chromium. The insoluble trivalent chromium compounds form the bulk of the protective barrier, while a small amount of soluble hexavalent chromium is retained within the film. This entrapped hexavalent chromium is believed to provide a "self-healing" property; if the coating is scratched, the soluble Cr⁶⁺ can migrate to the damaged area and re-passivate the exposed steel.

Visualizing the Mechanism and Workflow

Passivation Mechanism

Caption: Electrochemical mechanism of steel passivation by sodium chromate.

Experimental Workflow for Passivation and Evaluation

Caption: General experimental workflow for steel passivation and testing.

Quantitative Data Summary